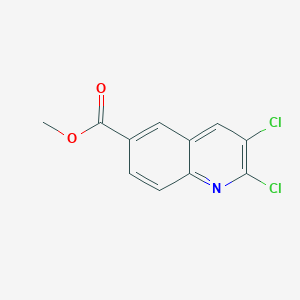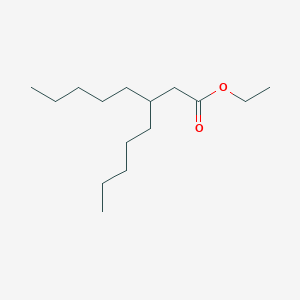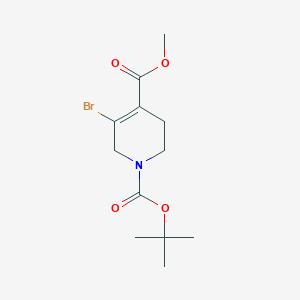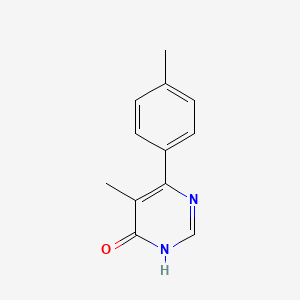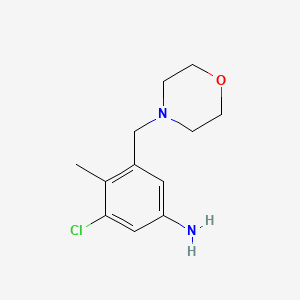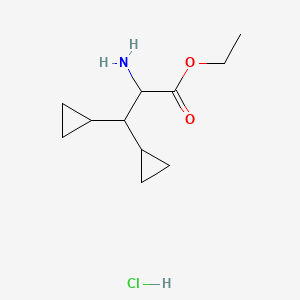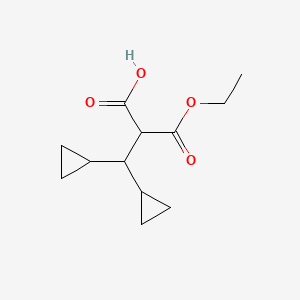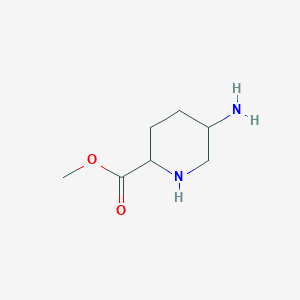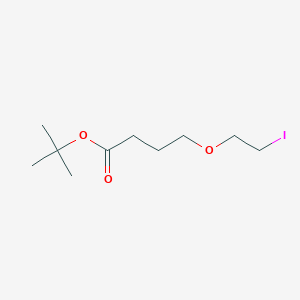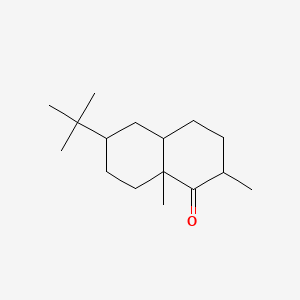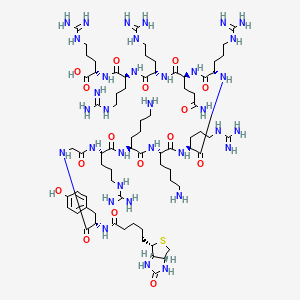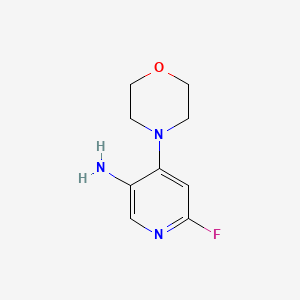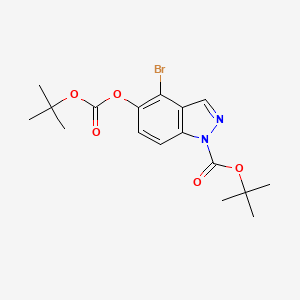
Tert-butyl 4-bromo-5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-bromo-5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tert-butyl group, a bromine atom, and a tert-butoxycarbonyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of an indazole derivative followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and protection reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-bromo-5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom or the tert-butoxycarbonyl group.
Oxidation Reactions: The indazole ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while reduction can produce a deprotected indazole compound.
Aplicaciones Científicas De Investigación
Tert-butyl 4-bromo-5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-bromo-5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and tert-butoxycarbonyl group can participate in binding interactions with enzymes or receptors, modulating their activity. The indazole ring can also interact with nucleic acids or proteins, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-bromo-1H-indazole-1-carboxylate: Lacks the tert-butoxycarbonyl group, making it less versatile in certain reactions.
Tert-butyl 5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-bromo-5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate: Lacks the tert-butyl group, influencing its solubility and stability.
Uniqueness
Tert-butyl 4-bromo-5-((tert-butoxycarbonyl)oxy)-1H-indazole-1-carboxylate is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Propiedades
Fórmula molecular |
C17H21BrN2O5 |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indazole-1-carboxylate |
InChI |
InChI=1S/C17H21BrN2O5/c1-16(2,3)24-14(21)20-11-7-8-12(13(18)10(11)9-19-20)23-15(22)25-17(4,5)6/h7-9H,1-6H3 |
Clave InChI |
DZZDKXMGEIUTLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=C(C=C2)OC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


